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molecular formula C20H35BrS B8756373 2-Bromo-3-(2-hexyldecyl)thiophene

2-Bromo-3-(2-hexyldecyl)thiophene

Cat. No. B8756373
M. Wt: 387.5 g/mol
InChI Key: NPBQIKGYBQJNHN-UHFFFAOYSA-N
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Patent
US09312491B2

Procedure details

Under a nitrogen atmosphere, 3-(2-hexyldecyl)thiophene (10 g, 32.4 mmol) and THF (100 ml) were added and then cooled to 0° C. NBS (5.75 g, 32.4 mmol) was slowly added, and the temperature was increased to room temperature. The mixture was then stirred overnight. Then, a saturated sodium hydrogen carbonate aqueous solution (50 ml) was added to the reaction solution, followed by extraction with hexane, and an organic layer was washed with a saturated saline solution and water. The organic layer was dried with anhydrous magnesium sulfate, and, after filtration, the solvent was distilled off under reduced pressure. By separating and purifying the obtained reaction mixture by silica gel column chromatography in which hexane was used as a mobile phase, 2-bromo-3-(2-hexyldecyl)thiophene (A2) was obtained as clear oil (12.4 g, 99% yield). The product (A2) obtained was identified using a 1H-NMR method. 1H-NMR (400 MHZ, CDCl3, TMS) δ 7.17 (d, J=5.4 Hz, 1 H), 6.75 (d, J=5.4 Hz, 1 H), 2.49 (d, J=7.0 Hz, 2 H), 1.25 (m, 25 H), 0.88 (m, 6 H)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:8][C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1C(=O)N([Br:29])C(=O)C1.C(=O)([O-])O.[Na+]>C1COCC1>[Br:29][C:10]1[S:11][CH:12]=[CH:13][C:9]=1[CH2:8][CH:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)C(CC1=CSC=C1)CCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with hexane
WASH
Type
WASH
Details
an organic layer was washed with a saturated saline solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
By separating
CUSTOM
Type
CUSTOM
Details
purifying
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture by silica gel column chromatography in which hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC=CC1CC(CCCCCCCC)CCCCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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